Vitedoamine A
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Overview
Description
Vitedoamine A is a natural product found in Vitex negundo with data available.
Scientific Research Applications
Antioxidative Activity
Vitedoamine A, a compound isolated from Vitex negundo seeds, has demonstrated significant antioxidative activity. Research indicates that it possesses a stronger antioxidative effect than alpha-tocopherol, as measured by the ferric thiocyanate method. Moreover, this compound shows a high radical-scavenging impact on the stable free radical, 1,1-diphenyl-2-picrylhydrazyl, surpassing the effect of L-cysteine (Ono et al., 2004).
Nitric Oxide Scavenging Properties
Another study on Vitex negundo seeds revealed this compound's ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages. This inhibition occurs in a concentration-dependent manner, suggesting its potential application in conditions where NO production is a concern (Zheng et al., 2009).
Synthetic Approach for Chemical Framework
A concise and efficient synthetic approach for the assembly of this compound's polycyclic framework has been developed. This synthesis is significant as it allows for the exploration of this compound in various scientific applications (Lamblin et al., 2007).
Analgesic Properties
This compound was identified as one of the major active constituents in Vitex negundo L. seeds with analgesic properties. It significantly inhibited chemical nociception in mice and showed notable anti-inflammatory activities, suggesting its potential use in pain management (Zheng et al., 2009).
Properties
Molecular Formula |
C20H17NO5 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
7-hydroxy-9-(4-hydroxy-3-methoxyphenyl)-6-methoxy-1,2-dihydrobenzo[f]isoindol-3-one |
InChI |
InChI=1S/C20H17NO5/c1-25-17-6-10(3-4-15(17)22)19-12-8-16(23)18(26-2)7-11(12)5-13-14(19)9-21-20(13)24/h3-8,22-23H,9H2,1-2H3,(H,21,24) |
InChI Key |
QVAJYPUWQBUWLN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC3=C(CNC3=O)C(=C2C=C1O)C4=CC(=C(C=C4)O)OC |
Synonyms |
vitedoamine A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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